1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone
CAS No.: 727689-78-3
Cat. No.: VC7022897
Molecular Formula: C19H14N2O5S2
Molecular Weight: 414.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727689-78-3 |
|---|---|
| Molecular Formula | C19H14N2O5S2 |
| Molecular Weight | 414.45 |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone |
| Standard InChI | InChI=1S/C19H14N2O5S2/c22-16(13-4-5-17-18(9-13)26-7-6-25-17)11-28-19-20-15(10-27-19)12-2-1-3-14(8-12)21(23)24/h1-5,8-10H,6-7,11H2 |
| Standard InChI Key | AJOKXUAYIMXTEJ-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Core Scaffold Analysis
The molecule comprises three distinct domains:
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2,3-Dihydrobenzo[b] dioxin-6-yl group: A bicyclic ether system known for enhancing metabolic stability and blood-brain barrier penetration, frequently employed in CNS-active agents .
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4-(3-Nitrophenyl)thiazol-2-yl moiety: A thiazole ring substituted at the 4-position with a 3-nitrophenyl group. The nitro group introduces strong electron-withdrawing effects, potentially modulating redox activity and intermolecular interactions .
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Thioether-linked ethanone bridge: The sulfur atom in the thioether linkage may influence solubility and oxidative stability, while the ketone group offers a site for further derivatization or hydrogen bonding .
Physicochemical Properties
Based on structural analogs, key properties include:
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Molecular weight: ~427 g/mol (estimated via additive contributions).
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LogP: ~3.2 (predicted using fragment-based methods), indicating moderate lipophilicity.
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Solubility: Likely low aqueous solubility due to aromatic and hydrophobic domains, necessitating formulation enhancements for bioavailability .
Synthesis and Structural Optimization
Synthetic Routes
While no explicit synthesis for this compound is documented, a plausible pathway derives from methodologies in thiazole and dihydrobenzodioxin chemistry :
Step 1: Thiazole Core Formation
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Condensation of 3-nitroacetophenone with thiosemicarbazide in ethanol under acidic conditions to form a thiosemicarbazone intermediate .
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Cyclization with 2-bromo-3-nitroacetophenone to yield 4-(3-nitrophenyl)thiazol-2-amine .
Step 2: Ethanone-Thioether Bridge Installation
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Alkylation of the thiazole-2-thiol with 2-chloro-1-(2,3-dihydrobenzo[b] dioxin-6-yl)ethanone in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .
Step 3: Purification and Characterization
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Column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization from ethanol .
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Structural confirmation via , , and high-resolution mass spectrometry .
Key Synthetic Challenges
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Nitro group stability: Risk of reduction during acidic or reductive conditions, necessitating careful reaction control .
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Thioether oxidation: Potential formation of sulfoxide or sulfone byproducts, requiring inert atmospheres or antioxidant additives .
| Analog Structure | Target Kinase | IC₅₀ (µM) | Citation |
|---|---|---|---|
| Dihydrobenzodioxin-thiazole hybrid | CDK9 | 0.8 | |
| Nitrophenyl-thiazole derivative | MAO-B | 1.2 |
Antioxidant Activity
Thiazoles with nitro substituents exhibit radical scavenging capabilities. In DPPH assays, analogs such as 4-(3-nitrophenyl)thiazol-2-ylhydrazones showed EC₅₀ values of 12–45 µM, correlating with electron-withdrawing nitro groups enhancing stability of radical intermediates .
CNS Penetration and MAO-B Inhibition
The dihydrobenzodioxin moiety’s lipophilicity and moderate molecular weight align with CNS drug-like properties (e.g., logP < 5, MW < 500) . Structural analogs inhibit human monoamine oxidase B (hMAO-B) with selectivity indices >50 over hMAO-A, suggesting potential for neurodegenerative disease applications .
Computational Insights
Molecular Docking
Docking studies of analogous compounds into the hMAO-B active site (PDB: 2V5Z) reveal:
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Nitro group: Forms hydrogen bonds with Gln206 and π-stacking with Tyr398 .
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Thiazole ring: Engages hydrophobic interactions with Ile199 and Phe343 .
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Dihydrobenzodioxin: Occupies a solvent-exposed region, minimizing steric clashes .
ADMET Predictions
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Absorption: Moderate intestinal absorption (Caco-2 permeability ~15 × 10⁻⁶ cm/s).
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Metabolism: Nitro reduction to amines may occur via hepatic CYP450 enzymes, necessitating toxicity screening for reactive intermediates .
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Toxicity: Ames test predictions indicate low mutagenic risk, but hepatotoxicity alerts arise from the thioether linkage .
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